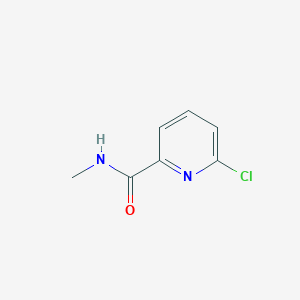
6-クロロ-N-メチルピリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is known for its use as a reagent in the synthesis of substituted piperidines, which are histamine H3 receptor ligands used for treating neurological and psychiatric disorders .
科学的研究の応用
6-chloro-N-methylpyridine-2-carboxamide is used in various scientific research applications, including:
作用機序
Target of Action
6-Chloro-N-methylpyridine-2-carboxamide, also known as 6-chloro-N-methylpicolinamide, is primarily used as a reagent in the synthesis of substituted piperidines . These piperidines are known to act as histamine H3 receptor ligands . The histamine H3 receptor is a G-protein-coupled receptor that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
As a histamine H3 receptor ligand, 6-chloro-N-methylpyridine-2-carboxamide interacts with these receptors, influencing their activity . The exact nature of this interaction and the resulting changes in receptor activity are complex and depend on the specific context of the biochemical pathway in which they are involved .
Biochemical Pathways
The histamine H3 receptor is involved in various biochemical pathways related to neurological and psychiatric disorders . By acting as a ligand for these receptors, 6-chloro-N-methylpyridine-2-carboxamide can potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 6-chloro-N-methylpyridine-2-carboxamide’s action would depend on its interaction with the histamine H3 receptor and the specific biochemical pathways involved . Given its role in the synthesis of substituted piperidines, it may contribute to the therapeutic effects of these compounds in treating neurological and psychiatric disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-N-methylpyridine-2-carboxamide . For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Its solubility in different solvents like chloroform and ethyl acetate is also an important factor . These factors can affect the compound’s stability, its interaction with the target receptors, and its overall effectiveness.
生化学分析
Biochemical Properties
The role of 6-chloro-N-methylpyridine-2-carboxamide in biochemical reactions is primarily as a reagent in the synthesis of substituted piperidines . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be involved in the synthesis of substituted piperidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methylpyridine-2-carboxamide typically involves the chlorination of N-methylpyridine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production methods for 6-chloro-N-methylpyridine-2-carboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but may use continuous flow reactors to improve efficiency and yield .
化学反応の分析
Types of Reactions
6-chloro-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of N-methylpyridine-2-carboxamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include N-methylpyridine-2-carboxamide derivatives with various substituents.
Oxidation Reactions: N-oxide derivatives of 6-chloro-N-methylpyridine-2-carboxamide.
Reduction Reactions: N-methylpyridine-2-carboxamide.
特性
IUPAC Name |
6-chloro-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDCYXWZXSTONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845306-04-9 |
Source


|
| Record name | 6-chloro-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
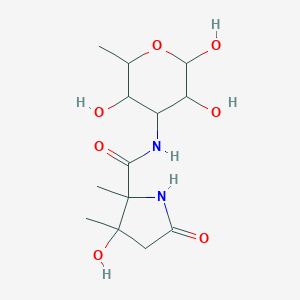
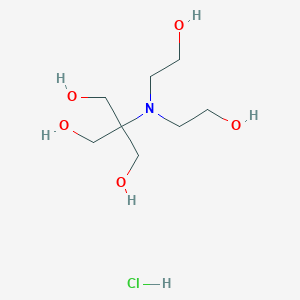
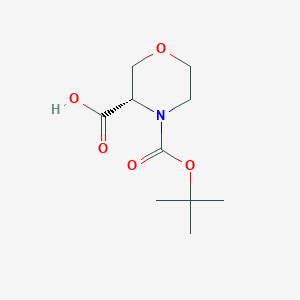

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
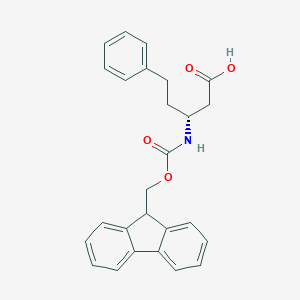

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
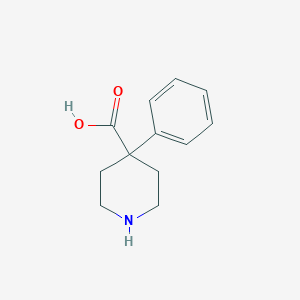
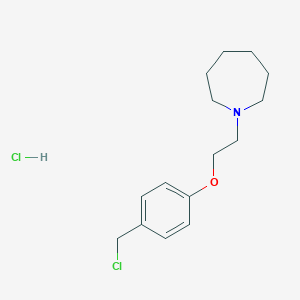
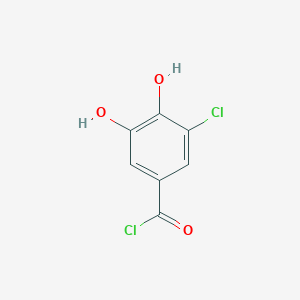
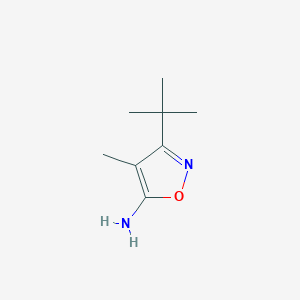
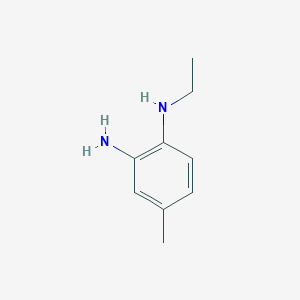
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
